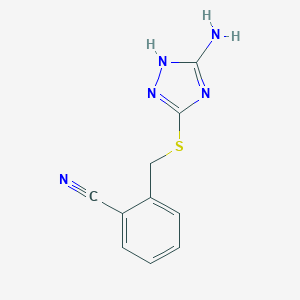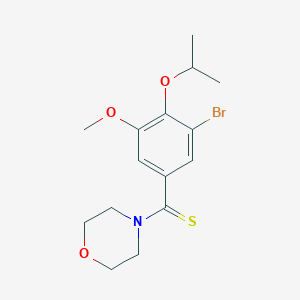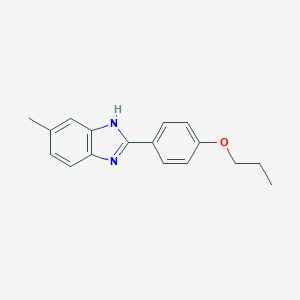![molecular formula C17H21N3S B254009 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254009.png)
6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as LMT-28, is a novel compound that has been studied extensively for its potential therapeutic applications. LMT-28 belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. Studies have suggested that this compound may act by inhibiting the NF-κB pathway, which is a key regulator of inflammation. Additionally, this compound has been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is its potent anti-inflammatory and antitumor activities. Additionally, this compound has been shown to be well-tolerated in animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of this compound as an anticancer agent. Studies have demonstrated its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for other inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, the development of more soluble forms of this compound may increase its potential for clinical use.
Synthesemethoden
The synthesis of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole involves a multistep process that starts with the reaction of 2-aminothiadiazole with α-bromoacetophenone to form an intermediate. This intermediate is then reacted with 3,4-dimethylphenyl hydrazine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to exhibit potent anti-inflammatory and antitumor activities. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C17H21N3S |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
6-(3,4-dimethylphenyl)-2-pentan-3-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N3S/c1-5-13(6-2)16-19-20-10-15(18-17(20)21-16)14-8-7-11(3)12(4)9-14/h7-10,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
PAEKHQYTXZTVDN-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=NN2C=C(N=C2S1)C3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CCC(CC)C1=NN2C=C(N=C2S1)C3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253931.png)
![2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile](/img/structure/B253933.png)

![N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253951.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B253953.png)
![2-((2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thio)-N-phenylacetamide](/img/structure/B253954.png)
![Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)

![Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B253959.png)

![methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate](/img/structure/B253961.png)